molecular formula C10H9N3O2 B13322964 1-{Pyrazolo[1,5-a]pyrazin-3-yl}butane-1,3-dione

1-{Pyrazolo[1,5-a]pyrazin-3-yl}butane-1,3-dione

Cat. No.: B13322964
M. Wt: 203.20 g/mol
InChI Key: YQMUELFCUNCUQH-UHFFFAOYSA-N
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Description

1-{Pyrazolo[1,5-a]pyrazin-3-yl}butane-1,3-dione is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in organic synthesis. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry.

Preparation Methods

The synthesis of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}butane-1,3-dione typically involves cycloaddition reactions. One common method is the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This method provides a concise route to the desired compound with pharmacological activity. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

1-{Pyrazolo[1,5-a]pyrazin-3-yl}butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be synthesized using halogenating agents.

    Cycloaddition: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and varying temperatures depending on the specific reaction.

Mechanism of Action

The mechanism of action of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}butane-1,3-dione involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterases (PDEs), thereby modulating inflammatory responses and cellular signaling pathways . The compound’s ability to bind to these targets is attributed to its unique heterocyclic structure, which allows for specific interactions with the active sites of these enzymes.

Comparison with Similar Compounds

1-{Pyrazolo[1,5-a]pyrazin-3-yl}butane-1,3-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which allows for distinct interactions with biological targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

1-pyrazolo[1,5-a]pyrazin-3-ylbutane-1,3-dione

InChI

InChI=1S/C10H9N3O2/c1-7(14)4-10(15)8-5-12-13-3-2-11-6-9(8)13/h2-3,5-6H,4H2,1H3

InChI Key

YQMUELFCUNCUQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=C2C=NC=CN2N=C1

Origin of Product

United States

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